1-Amino-5-benzoylaminoanthraquinone
Overview
Description
1-Amino-5-benzoylaminoanthraquinone is an organic compound with the molecular formula C21H14N2O3 and a molecular weight of 342.35 g/mol . It features an anthraquinone core with an amino group at the 1-position and a benzoylamino group at the 5-position. This compound is known for its vibrant yellow crystalline appearance and is utilized in various industrial and scientific applications .
Preparation Methods
1-Amino-5-benzoylaminoanthraquinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process is optimized to achieve high yields and involves reaction conditions such as a temperature of 213°C and a residence time of 4.3 minutes . Another method includes a green and catalyst-free synthesis involving a one-pot three-component condensation reaction of 1- and 2-aminoanthraquinones, triethyl orthoformate, and CH-acid compounds under mild temperature conditions (50°C) . Industrial production methods often utilize these optimized synthetic routes to ensure efficiency and scalability.
Chemical Reactions Analysis
1-Amino-5-benzoylaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino or benzoylamino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
1-Amino-5-benzoylaminoanthraquinone has a wide range of scientific research applications:
Biology: This compound is utilized in biochemical research for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-Amino-5-benzoylaminoanthraquinone varies depending on its application. In pharmaceutical contexts, it acts as a building block for drug synthesis, where its specific interactions with molecular targets and pathways depend on the final compound being synthesized. Generally, it interacts with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Amino-5-benzoylaminoanthraquinone can be compared with other anthraquinone derivatives such as:
- 1-Amino-4-benzoylaminoanthraquinone
- 1-Amino-5-chloroanthraquinone
- 1-Amino-2-benzoylaminoanthraquinone These compounds share similar core structures but differ in the position and type of substituents, which influence their chemical properties and applications. The unique combination of amino and benzoylamino groups in this compound provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
N-(5-amino-9,10-dioxoanthracen-1-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,22H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQPMZEKHHFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059445 | |
Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-06-6 | |
Record name | N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Amino-5-benzamidoanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-5-benzoylaminoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13981 | |
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Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Amino-5-benzamidoanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9H2H4BM68 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the optimized synthesis process for 1-Amino-5-benzoylaminoanthraquinone, and how does it improve upon previous methods?
A1: The optimized synthesis involves reacting 1,5-diaminoanthraquinone with benzoyl chloride in the presence of methyl benzoate (solvent) and sodium carbonate (acid binding agent). [] The key optimization parameters are:
Q2: How was the synthesized this compound characterized?
A2: The identity and purity of the synthesized compound were confirmed using several techniques: []
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